molecular formula C6H3ClI2 B2397444 1-Chloro-2,4-diiodobenzene CAS No. 31928-48-0

1-Chloro-2,4-diiodobenzene

Cat. No.: B2397444
CAS No.: 31928-48-0
M. Wt: 364.35
InChI Key: HRRMWGXLSRKNPC-UHFFFAOYSA-N
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Description

1-Chloro-2,4-diiodobenzene (C₆H₃ClI₂) is a dihalogenated aromatic compound featuring chlorine and iodine substituents at the 1-, 2-, and 4-positions of the benzene ring. The presence of iodine, a heavy halogen, confers high molecular weight and polarizability, which may influence its chemical reactivity, physical stability, and utility in organic synthesis or material science .

Properties

IUPAC Name

1-chloro-2,4-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClI2/c7-5-2-1-4(8)3-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRRMWGXLSRKNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClI2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-diiodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the iodination of 1-chloro-2,4-dinitrobenzene followed by reduction of the nitro groups to amines, and subsequent diazotization and iodination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the substitution of chlorine and iodine atoms on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2,4-diiodobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Chloro-2,4-diiodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-2,4-diiodobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. The chlorine and iodine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which stabilize the transition states and intermediates during reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key differences between 1-Chloro-2,4-diiodobenzene and related halogenated benzene derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Applications Hazards (GHS)
This compound Not explicitly provided C₆H₃ClI₂ ~370.3 (calculated) Cl (1), I (2,4) Potential use in cross-coupling reactions, heavy-atom derivatives in crystallography Likely H315, H319, H335 (inferred)
1-Chloro-2-iodobenzene 615-41-8 C₆H₄ClI 238.45 Cl (1), I (2) Intermediate in organic synthesis H315, H319, H335
1-Chloro-2,4-dinitrobenzene (CDNB) 97-00-7 C₆H₃ClN₂O₄ 202.55 Cl (1), NO₂ (2,4) Substrate for glutathione S-transferase (GST) assays H301, H311, H331, H373
1-Chloro-2,4-difluoro-5-iodobenzene 333447-43-1 C₆H₂ClF₂I 274.44 Cl (1), F (2,4), I (5) Specialized synthetic intermediate H315, H319, H335
1-Chloro-2,7-naphthyridine Not provided C₇H₄ClN₂ 154.57 Cl (1), N-heterocycle Pharmaceutical intermediate (inferred from market data) Not explicitly provided

Structural and Physical Properties

  • Molecular Weight and Halogen Effects : The iodine atoms in this compound contribute to its high molecular weight (~370 g/mol), exceeding analogs like CDNB (202.55 g/mol) and 1-Chloro-2-iodobenzene (238.45 g/mol). Increased halogen size enhances van der Waals forces, likely resulting in higher melting/boiling points compared to lighter-halogenated analogs .
  • Electron-Withdrawing vs. Leaving Groups : Unlike CDNB, where nitro groups activate the benzene ring for nucleophilic substitution, iodine’s moderate electron-withdrawing nature and superior leaving-group ability may make this compound more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

Reactivity and Functional Roles

  • Biochemical Applications: CDNB is a benchmark substrate for GST activity assays due to its rapid conjugation with glutathione .
  • Synthetic Utility : The iodine atoms in this compound could facilitate its use as a heavy-atom derivative in X-ray crystallography or as a precursor in synthesizing iodinated pharmaceuticals. This contrasts with 1-Chloro-2,4-difluoro-5-iodobenzene, where fluorine’s electronegativity may direct regioselective reactions .

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